molecular formula C19H27N5O4 B1207546 Alfuzosin CAS No. 81403-80-7

Alfuzosin

Número de catálogo: B1207546
Número CAS: 81403-80-7
Peso molecular: 389.4 g/mol
Clave InChI: WNMJYKCGWZFFKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alfuzosina es un medicamento que pertenece a la clase de los antagonistas de los receptores alfa-1 adrenérgicos. Se usa principalmente para tratar la hiperplasia benigna de próstata, una condición caracterizada por una glándula prostática agrandada que puede causar dificultades urinarias. Al relajar los músculos en la próstata y el cuello de la vejiga, la alfuzosina ayuda a mejorar el flujo de orina y reducir los síntomas asociados con la hiperplasia benigna de próstata .

Aplicaciones Científicas De Investigación

La alfuzosina tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se utiliza ampliamente en el tratamiento de la hiperplasia benigna de próstata y los síntomas del tracto urinario inferior. Las investigaciones han demostrado que la alfuzosina es eficaz para mejorar el flujo de orina y reducir los síntomas asociados con la hiperplasia benigna de próstata. Además, se ha estudiado su posible uso en la terapia expulsiva de los cálculos ureterales, donde ha mostrado resultados prometedores en el aumento de las tasas de eliminación de cálculos y la reducción del tiempo de expulsión de cálculos .

Mecanismo De Acción

La alfuzosina funciona inhibiendo selectivamente los receptores alfa-1 adrenérgicos en el tracto urinario inferior. Estos receptores son abundantes en la próstata, la cápsula prostática, la uretra prostática y el cuello de la vejiga. Al bloquear estos receptores, la alfuzosina hace que los músculos lisos en estas áreas se relajen, lo que da como resultado un mejor flujo de orina y una reducción de los síntomas de la hiperplasia benigna de próstata. Además, la alfuzosina reduce el efecto vasoconstrictor de las catecolaminas, lo que lleva a la vasodilatación periférica .

Safety and Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications. Avoid driving or hazardous activity until you know how this compound will affect you. Call your doctor at once if you feel light-headed feeling, like you might pass out . This compound is not indicated for use in the pediatric population. Safety and efficacy have not been established .

Direcciones Futuras

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. This compound is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity. Safety and efficacy of this compound have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

Análisis Bioquímico

Biochemical Properties

Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. This compound interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of this compound to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .

Cellular Effects

This compound affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, this compound improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. This compound also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .

Molecular Mechanism

The mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. This compound also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of this compound may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, this compound may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of this compound are not pharmacologically active, and the drug is excreted mainly through the urine. This compound’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .

Subcellular Localization

This compound is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of this compound is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de la alfuzosina implica varios pasos. Un método común comienza con la nitración del veratraldehído para producir 6-nitroveratraldehído. Este compuesto se oxida entonces para formar el ácido correspondiente, que se halogeniza posteriormente utilizando cloruro de tionilo. El producto resultante sufre formación de amida con amoníaco para producir 4,5-dimetoxi-2-nitrobenzamida. El grupo nitro se reduce entonces para formar 2-amino-4,5-dimetoxi-benzamida, que reacciona con urea para producir 6,7-dimetoxiquinazolina-2,4-diona. Finalmente, este compuesto se convierte en alfuzosina a través de una serie de reacciones que involucran N-metilpropano-1,3-diamina y ácido tetrahidro-2-furoico .

Métodos de producción industrial

En entornos industriales, el clorhidrato de alfuzosina se prepara a menudo haciendo reaccionar N-metil-N'-tetrahidrofuranil propilendiamina con trimetil ciano silano en presencia de un oxidante para obtener un intermedio. Este intermedio se procesa entonces para producir clorhidrato de alfuzosina .

Análisis De Reacciones Químicas

Tipos de reacciones

La alfuzosina sufre varias reacciones químicas, incluyendo:

    Oxidación: Los pasos iniciales en su síntesis involucran la oxidación del veratraldehído al ácido correspondiente.

    Reducción: El grupo nitro en 4,5-dimetoxi-2-nitrobenzamida se reduce para formar 2-amino-4,5-dimetoxi-benzamida.

    Sustitución: La halogenación del ácido con cloruro de tionilo y la posterior formación de amida con amoníaco son reacciones de sustitución clave en su síntesis.

Reactivos y condiciones comunes

    Agentes oxidantes: Utilizados en la oxidación del veratraldehído.

    Agentes reductores: Empleados en la reducción del grupo nitro.

    Cloruro de tionilo: Utilizado para la halogenación.

    Amoníaco: Utilizado en la formación de amidas.

Principales productos formados

Los principales productos formados durante la síntesis de alfuzosina incluyen 6-nitroveratraldehído, 4,5-dimetoxi-2-nitrobenzamida, 2-amino-4,5-dimetoxi-benzamida y 6,7-dimetoxiquinazolina-2,4-diona .

Comparación Con Compuestos Similares

La alfuzosina se compara a menudo con otros antagonistas de los receptores alfa-1 adrenérgicos utilizados en el tratamiento de la hiperplasia benigna de próstata, como la tamsulosina, la doxazosina y la terazosina. Aunque todos estos compuestos funcionan relajando los músculos lisos de la próstata y el cuello de la vejiga, la alfuzosina es única en su alta uroselectividad y menor incidencia de efectos secundarios sexuales en comparación con los compuestos alfa-bloqueantes más antiguos. Otros compuestos similares incluyen finasterida y dutasterida, que son inhibidores de la 5-alfa reductasa utilizados para tratar la hiperplasia benigna de próstata al reducir el tamaño de la glándula prostática .

Propiedades

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-68-1 (hydrochloride)
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048549
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

81403-80-7
Record name Alfuzosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 81403-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin
Reactant of Route 2
Reactant of Route 2
Alfuzosin
Reactant of Route 3
Reactant of Route 3
Alfuzosin
Reactant of Route 4
Reactant of Route 4
Alfuzosin
Reactant of Route 5
Alfuzosin
Reactant of Route 6
Reactant of Route 6
Alfuzosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.